molecular formula C10H14ClN3O2S B3102501 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride CAS No. 1417793-66-8

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride

Cat. No. B3102501
CAS RN: 1417793-66-8
M. Wt: 275.76 g/mol
InChI Key: CEURIYAUOQKIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2S and a molecular weight of 275.76 . It is a derivative of pyridine, dihydropyridine, and piperidine, which are known to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Scientific Research Applications

Antioxidant and Polymerization Mediator

Nitroxyl radicals, including piperidine derivatives, are recognized for their roles as antioxidants, contrast agents, and polymerization mediators. These compounds exhibit specific reactivities towards antioxidants like ascorbic acid, which can be tailored through structural modifications. Tetraethyl-substituted piperidine nitroxyl radicals show resistance to reduction by ascorbic acid, opening up potential applications as new antioxidants and in radical polymerization processes (Kinoshita et al., 2009).

Near-Infrared Absorbers

The incorporation of spiro-piperidine units into synthetic bacteriochlorins has been demonstrated to suppress unwanted dehydrogenation, enable nitrogen derivatization, and allow for the tuning of spectral properties. These compounds, with their modified nitrogens, offer new avenues for developing hydrophilic near-infrared absorbers, which could find applications in medical imaging and photodynamic therapy (Reddy et al., 2013).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations providing insights into their effectiveness. These studies highlight the potential of piperidine-based compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).

Drug Synthesis and Activity

The structural characteristics of pyridine and piperidine rings make them key components in the synthesis of various bioactive molecules. These structures are foundational in the development of anticancer, anti-neurological, and other medically relevant compounds. Efficient synthesis methods for pyridine derivatives and piperidine enantiomers remain highly sought after for drug discovery and development (Ivanova et al., 2021).

Energetic Materials

The development of tricyclic pyridine-based energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), showcases the potential of nitropyridine derivatives in creating compounds with high density, low thermal stability, and good detonation properties. Such materials are valuable for defense and aerospace applications (Ma et al., 2018).

properties

IUPAC Name

5-nitro-2-piperidin-4-ylsulfanylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEURIYAUOQKIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Reactant of Route 4
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.